molecular formula C15H18N2O B10845839 8-Cyclopentylmethoxy-quinolin-2-ylamine

8-Cyclopentylmethoxy-quinolin-2-ylamine

Cat. No.: B10845839
M. Wt: 242.32 g/mol
InChI Key: KGRRNRLJYPHJMT-UHFFFAOYSA-N
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Description

Quinoline derivatives are widely studied due to their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The unique structure of 8-Cyclopentylmethoxy-quinolin-2-ylamine, which includes a cyclopentylmethoxy group attached to the quinoline ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentylmethoxy-quinolin-2-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentylmethoxy-quinolin-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Cyclopentylmethoxy-quinolin-2-ylamine has several scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

8-(cyclopentylmethoxy)quinolin-2-amine

InChI

InChI=1S/C15H18N2O/c16-14-9-8-12-6-3-7-13(15(12)17-14)18-10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17)

InChI Key

KGRRNRLJYPHJMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC=CC3=C2N=C(C=C3)N

Origin of Product

United States

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